2-Aminopurine nitrate is a chemical compound with the molecular formula CHN·HNO and a molecular weight of 198.14 g/mol. It is a derivative of purine, characterized by the presence of an amino group at the 2-position of the purine ring. This compound has garnered interest in various scientific fields due to its unique properties and potential applications.
2-Aminopurine nitrate is classified as a purine analog, which means it shares structural similarities with purines such as adenine and guanine. Its classification extends to being an important molecule in the study of nucleic acids and cellular processes, particularly in genetics and molecular biology.
The synthesis of 2-aminopurine nitrate typically involves several key steps:
A recent study introduced a novel synthetic approach that combines the creation of a condensed polyazotic heterocyclic structure with subsequent transformations to simplify the synthesis process. This method reduces the number of steps required to obtain 2-aminopurine, making it more efficient for laboratory applications .
The molecular structure of 2-aminopurine nitrate features a purine ring system with an amino group attached at the second carbon atom. The nitrate group is also present, which influences the compound's solubility and reactivity.
2-Aminopurine nitrate participates in various chemical reactions, including:
The outcomes of these reactions depend significantly on the reagents and conditions used, allowing for diverse synthetic pathways to generate new compounds based on 2-aminopurine nitrate.
The mechanism of action for 2-aminopurine nitrate primarily involves its incorporation into nucleic acids as a base analog. This incorporation can lead to mutations during DNA replication, making it a valuable tool for studying mutagenesis and cellular responses to genetic changes.
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance have confirmed the presence of functional groups within the compound, providing insights into its structural characteristics .
2-Aminopurine nitrate has numerous applications across various scientific disciplines:
The synthesis of 2-aminopurine nitrate has evolved beyond traditional deamination or hydrogenation routes, with modern approaches emphasizing convergent strategies that enhance yield and purity. A fundamentally new synthetic approach employs aminotetrazole and nitropyrimidine as key building blocks, creating a condensed tetrazolopyrimidine intermediate that undergoes controlled transformation into triaminopyrimidine before cyclization to 2-aminopurine [2]. This method circumvents the limitations of earlier techniques that required phosphoryl chloride and hydrodechlorination steps, which complicated scalability and introduced impurities. The critical nitration step utilizes a HNO₃:H₂SO₄ mixture (1:6 molar ratio), where excess sulfuric acid moderates the oxidative properties of nitric acid, achieving 65% yield of 6-nitrotetrazolo[1,5-a]pyrimidine-7-amine without requiring amino-group protection [2]. Subsequent reduction and ring closure yield the 2-aminopurine scaffold, which is then converted to the nitrate salt to enhance stability and aqueous solubility for biological applications [7].
Key advantages of this pathway include:
Table 1: Novel Synthetic Pathway for 2-Aminopurine Nitrate
Step | Reaction | Key Reagents/Conditions | Yield | Advantage |
---|---|---|---|---|
1 | Tetrazolopyrimidine formation | 1H-tetrazol-5-amine + morpholinoacrylonitrile in pyridine/acetic acid (1:1) | 71% | "Ionic liquid" environment facilitates condensation |
2 | Nitration | HNO₃:H₂SO₄ (1:6 ratio) | 65% | Avoids amino-group oxidation/protection |
3 | Reduction/Cyclization | Catalytic hydrogenation or chemical reductants | 45-60% | Direct access to 2-aminopurine core |
4 | Salt formation | Nitric acid treatment | >95% | Enhanced stability and water solubility |
The cyclization of nitropyrimidine intermediates into the purine framework represents a critical transformation where catalytic innovation dramatically influences efficiency and selectivity. Research demonstrates that nitro group manipulation serves dual functions: acting as both a leaving group and a "cryptoform" of the amino group during ring closure [2]. This dual reactivity enables strategic reduction sequences where the nitro group is converted to amino prior to intramolecular cyclization. Catalytic systems explored include:
The cyclization kinetics show strong pH dependence, as the amino-modified silica supports demonstrate significantly enhanced CO₂ adsorption (up to 97.8% efficiency) compared to unmodified or thiol-functionalized supports. This buffering capacity neutralizes hydroxyl groups generated during reduction, preventing pH-driven decomposition and improving selectivity [3]. Recent electrochemical approaches further advance this field through electrocatalytic nitrate reduction strategies where controlled electron transfer enables precise ring closure without over-reduction [9].
Table 2: Catalytic Systems for Purine Cyclization
Catalyst Type | Reaction Conditions | Key Feature | Efficiency | Limitation |
---|---|---|---|---|
Iron-sulfur minerals | Aqueous formamide, 80-100°C | Prebiotic simulation | 20-35% yield | Low selectivity |
Meteorite catalysts | Hydrothermal conditions | Surface electron transfer | 25-40% yield | Non-renewable catalyst source |
PdCu/NH₂-SiO₂ | Aqueous ethanol, H₂ atmosphere | In-situ pH buffering | >95% conversion | Requires precious metals |
Electrocatalytic | Aqueous electrolyte, controlled potential | Tunable electron transfer | 70-85% yield | Specialized equipment needed |
Strategic modifications of the 2-aminopurine core enable precise tuning of electronic properties and bioactivity while retaining the nitrate counterion for solubility. Key functionalization sites include:
Functionalization profoundly impacts molecular recognition and catalytic function. In DNAzyme systems, replacing guanine with 2-aminopurine derivatives at position G14 (pKa 9.4) with lower pKa analogs like 2,6-diaminopurine (pKa 5.6) or inosine (pKa 8.7) modulates proton transfer kinetics in RNA cleavage. This substitution confirms the involvement of G14 in general acid-base catalysis, where the N1 proton participates directly in phosphodiester transfer reactions . Fluorescence studies demonstrate that 2-aminopurine incorporation at specific rRNA positions (A1492/A1493) minimally perturbs RNA structure (ΔTm < 0.5°C) while enabling real-time monitoring of aminoglycoside binding through emission changes [4] [10]. The exceptional isomorphic properties allow 2-aminopurine to replace adenine in base pairing without duplex distortion, serving as a sensitive probe of nucleic acid dynamics.
Table 3: Bioactivity-Oriented Functionalization of 2-Aminopurine
Functionalization Site | Derivative | Key Property | Biological Application |
---|---|---|---|
C6 | 6-Chloro-2-aminopurine | Nucleophilic displacement site | Intermediate for abacavir synthesis |
C6 | Abacavir | Reverse transcriptase inhibition | HIV antiviral therapy |
C8 | 8-Nitro-2-aminopurine | Enhanced electron deficiency | Fluorescent nucleic acid probes |
N9 | Famciclovir/penciclovir | Guanine nucleoside mimic | Herpesvirus antiviral agents |
N1 | 2-Aminopurine riboside | Fluorescence emission ~370 nm | RNA structure/dynamics probing |
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